Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside
Overview
Description
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside , also known by its chemical formula C9H16O5 , is a compound derived from D-ribose . It serves as an intermediate in the synthesis of arsenic-containing nucleosides. The compound appears as a colorless to pale yellow transparent liquid .
Molecular Structure Analysis
The molecular structure of Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside consists of a ribofuranose ring with an isopropylidene group attached to the 2- and 3-positions . The methoxy group at the 6-position completes the structure .
Physical And Chemical Properties Analysis
Scientific Research Applications
Quaternization Reaction Studies
“Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside” has been used in the study of quaternization reactions . The compound was reacted with selected aliphatic and heterocyclic aromatic amines to determine the effect of the nucleophile type and outgoing group on the quaternization reaction .
Furanose Ring Conformation Analysis
The compound has been used in the study of furanose ring conformations . The conformational preferences of the furanose ring with the β-D-ribo configuration were indicated based on the 1H NMR spectra, DFT calculations, and X-ray analysis .
Manufacture of Fine Chemicals
“Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside” is used for the manufacture of fine chemicals . It is used in industrial processes resulting in the manufacture of intermediates .
Synthesis of Arsenic Nucleoside Compounds
“Methyl 2,3-O-Isopropylidene-β-D-ribofuranoside” is a derivative of D-ribose and is used as an intermediate in the synthesis of arsenic nucleoside compounds .
Synthesis of Antiviral Drugs
“((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol” has been used in the synthesis of antiviral drugs . For example, it can be used in the synthesis of EIDD-2801, an antiviral drug with promising activity against the SARS-CoV-2 virus .
Synthesis of Antibiotics
“((3aR,4R,6R,6aR)-6-(2,6-diamino-9H-purin-9-yl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methanol” can be used in the synthesis of antibiotics . For example, it can be used in the synthesis of aminoglycoside-aminocyclitol antibiotics .
Mechanism of Action
Mode of Action
It is known to be an intermediate for the synthesis of riboside-containing arsenic compounds .
Biochemical Pathways
As an intermediate in the synthesis of riboside-containing arsenic compounds, it may play a role in the biochemical pathways associated with these compounds .
Result of Action
As an intermediate in the synthesis of riboside-containing arsenic compounds, it may contribute to the effects of these compounds .
properties
IUPAC Name |
[(3aR,4R,6R,6aR)-4-methoxy-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-9(2)13-6-5(4-10)12-8(11-3)7(6)14-9/h5-8,10H,4H2,1-3H3/t5-,6-,7-,8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBHDBLZPXQALN-WCTZXXKLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(OC(C2O1)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O[C@H]([C@@H]2O1)OC)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | |
CAS RN |
4099-85-8 | |
Record name | Methyl 2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4099-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004099858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 2,3-O-isopropylidene-β-D-ribofuranoside | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.696 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside relate to its ability to inhibit alpha-glucosidase?
A1: Research suggests that incorporating a 4-substituted 1,2,3-triazole ring into Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside significantly enhances its inhibitory activity against alpha-glucosidase []. Specifically, derivatives containing a 4-(1-cyclohexenyl)-1,2,3-triazole moiety exhibit a 25-fold increase in potency compared to acarbose, a known alpha-glucosidase inhibitor. This suggests that the triazole ring, particularly with the cyclohexenyl substituent, plays a crucial role in binding to the active site of the enzyme and enhancing its inhibitory effect.
Q2: What is the proposed mechanism of action for these Methyl 2,3-O-Isopropylidene-beta-D-ribofuranoside derivatives in inhibiting alpha-glucosidase?
A2: While the exact mechanism requires further investigation, docking studies using a homology model of yeast maltase (MAL12) suggest that these derivatives might act as transition-state mimics []. This implies that the spatial arrangement of atoms within the derivative closely resembles the transition state of the natural substrate during the enzymatic reaction. By mimicking this transition state, the derivatives can effectively bind to the enzyme's active site, preventing the binding and subsequent breakdown of carbohydrates. This leads to a reduction in glucose absorption and contributes to the potential anti-diabetic effects observed.
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